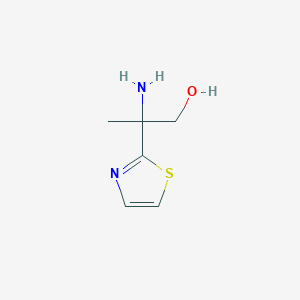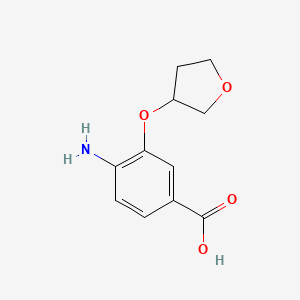
2-Amino-3-methylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a derivative of butenol and contains both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-3-methylbut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction between isobutene (2-methylpropene) and formaldehyde. This reaction produces isoprenol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The reaction between isobutene and formaldehyde is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often involve reagents such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-3-methylbut-3-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-3-methylbut-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it can interact with enzymes involved in metabolic pathways, leading to various biochemical effects. The exact mechanism depends on the specific application and context .
Comparación Con Compuestos Similares
2-Amino-3-methylbut-3-en-1-ol can be compared with similar compounds such as:
Isoprenol (3-Methylbut-3-en-1-ol): Both compounds share a similar structure but differ in functional groups.
Prenol (3-Methylbut-2-en-1-ol): This compound is an isomer of isoprenol and has different industrial applications.
3-Methyl-2-buten-1-ol: Another similar compound used in various chemical reactions and industrial processes.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
2-amino-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h5,7H,1,3,6H2,2H3 |
Clave InChI |
YYNOUQKSZNAOTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



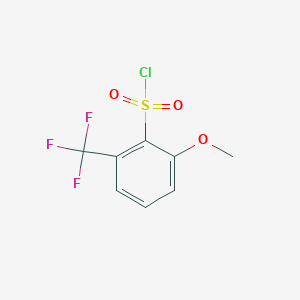
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
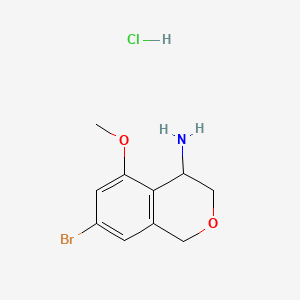

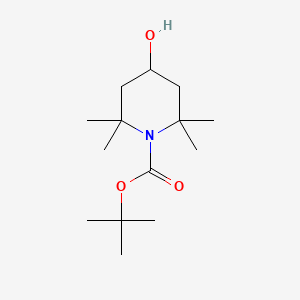
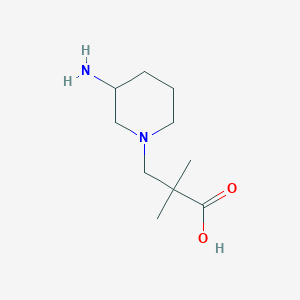
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
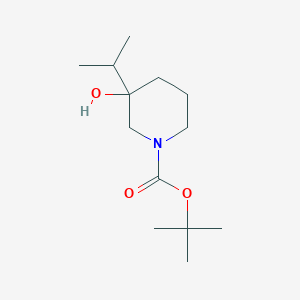
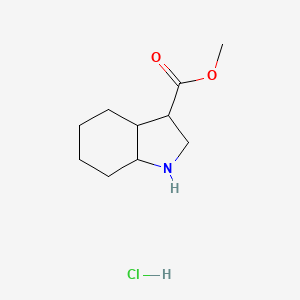
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
